molecular formula C13H12O4 B10845508 7-methoxy-8-propionyl-2H-chromen-2-one

7-methoxy-8-propionyl-2H-chromen-2-one

Cat. No.: B10845508
M. Wt: 232.23 g/mol
InChI Key: XQJPTVQKFUWDCL-UHFFFAOYSA-N
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Description

7-methoxy-8-propionyl-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones. It is characterized by the presence of a methoxy group at the 7th position and a propionyl group at the 8th position on the chromen-2-one skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-propionyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of methoxy-substituted phenols and propionyl chloride in the presence of a base to facilitate the formation of the chromen-2-one core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-8-propionyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-ones, hydroxy derivatives, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-methoxy-8-propionyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-8-propionyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-8-propionyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

7-methoxy-8-propanoylchromen-2-one

InChI

InChI=1S/C13H12O4/c1-3-9(14)12-10(16-2)6-4-8-5-7-11(15)17-13(8)12/h4-7H,3H2,1-2H3

InChI Key

XQJPTVQKFUWDCL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC

Origin of Product

United States

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